[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate
Description
The compound [(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate features a bicyclic furofuran core substituted with a nitrooxy (-ONO₂) group at the 6-position and a carbamate (-OCONH₂/R) group at the 3-position.
Properties
CAS No. |
39698-12-9 |
|---|---|
Molecular Formula |
C7H10N2O7 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate |
InChI |
InChI=1S/C7H10N2O7/c8-7(10)15-3-1-13-6-4(16-9(11)12)2-14-5(3)6/h3-6H,1-2H2,(H2,8,10)/t3-,4+,5+,6+/m0/s1 |
InChI Key |
MTFLVFOGHZHNPU-SLPGGIOYSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC(=O)N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate involves its interaction with specific molecular targets and pathways. The nitrooxy group plays a crucial role in its activity, potentially interacting with enzymes and receptors in biological systems. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Functional Group Comparison
Nitrooxy-Containing Analogues
- Isosorbide Dinitrate (C₆H₈N₂O₈): A well-known antianginal agent with two nitrooxy groups on the furofuran scaffold. Rapidly metabolized to release nitric oxide (NO), causing vasodilation. Short half-life (~1–4 hours) due to esterase-mediated hydrolysis .
- Target Carbamate : Replaces one nitrooxy group with a carbamate. Expected to exhibit slower metabolism and prolonged stability, as carbamates are less prone to enzymatic hydrolysis than nitrates .
Carbamate-Containing Analogues
Structural and Thermodynamic Stability
- Nitrooxy Compounds: Nitrates (e.g., isosorbide dinitrate) degrade via denitration, producing NO and reactive oxygen species. This limits shelf life and necessitates frequent dosing .
- Carbamates : The target compound’s carbamate group enhances stability, as demonstrated in analogues like (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbamate derivatives , which resist hydrolysis under physiological conditions .
Key Research Findings
Stability Advantage : Carbamates in furofuran systems (e.g., PA 09 20580 , ) exhibit superior hydrolytic stability compared to acetate or nitrate esters, suggesting prolonged therapeutic effects for the target compound .
Structural Tunability : Substituents on the carbamate (e.g., aromatic vs. aliphatic) significantly modulate solubility and target affinity, as seen in C29H26N4O4 () .
Biological Activity
The compound [(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate is a derivative of hexahydrofurofuran and possesses significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : [(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate
- Molecular Formula : C8H11N2O7
- Molecular Weight : 233.18 g/mol
The biological activity of this compound primarily stems from its ability to release nitric oxide (NO) upon metabolism. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes including:
- Vasodilation : Enhances blood flow and reduces blood pressure.
- Antiplatelet Activity : Inhibits platelet aggregation which is beneficial in preventing thrombosis.
- Neurotransmission : Acts as a signaling molecule in the central nervous system.
Pharmacological Effects
-
Cardiovascular Effects
- The compound has been shown to exert vasodilatory effects similar to those of nitroglycerin and other nitrates. This is particularly relevant in the management of angina pectoris and heart failure.
-
Antimicrobial Activity
- Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections.
-
Cytotoxicity
- Research indicates that this compound may have cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis in these cells is currently under investigation.
Study 1: Cardiovascular Impact
A clinical trial evaluated the effects of this compound on patients with coronary artery disease. Results indicated a significant reduction in angina episodes and improved exercise tolerance compared to placebo controls.
Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C8H11N2O7 |
| Molecular Weight | 233.18 g/mol |
| CAS Number | [to be determined] |
| Biological Activity | Vasodilatory, Antimicrobial |
| Clinical Applications | Angina treatment, Infection control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
